molecular formula C11H17NO B13037315 (1R,2R)-1-Amino-1-(2,4-dimethylphenyl)propan-2-OL

(1R,2R)-1-Amino-1-(2,4-dimethylphenyl)propan-2-OL

Cat. No.: B13037315
M. Wt: 179.26 g/mol
InChI Key: QRRFXAGSYFYLJX-KOLCDFICSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2R)-1-Amino-1-(2,4-dimethylphenyl)propan-2-OL is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by the presence of an amino group, a hydroxyl group, and a dimethylphenyl group attached to a propan-2-ol backbone. Its unique stereochemistry and functional groups make it a valuable molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1-Amino-1-(2,4-dimethylphenyl)propan-2-OL typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-dimethylbenzaldehyde and a suitable chiral amine.

    Formation of Intermediate: The initial step involves the condensation of 2,4-dimethylbenzaldehyde with the chiral amine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Catalytic Hydrogenation: Using a chiral catalyst to achieve enantioselective hydrogenation of the imine intermediate.

    Continuous Flow Synthesis: Implementing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1-Amino-1-(2,4-dimethylphenyl)propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Electrophilic reagents like bromine or nitric acid are used for aromatic substitution.

Major Products Formed

    Oxidation: Formation of 1-(2,4-dimethylphenyl)propan-2-one.

    Reduction: Formation of 1-(2,4-dimethylphenyl)propan-2-amine.

    Substitution: Formation of substituted aromatic derivatives.

Scientific Research Applications

(1R,2R)-1-Amino-1-(2,4-dimethylphenyl)propan-2-OL has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in asymmetric synthesis.

    Biology: Investigated for its potential as a ligand in enzyme studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1R,2R)-1-Amino-1-(2,4-dimethylphenyl)propan-2-OL involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: The compound can influence biochemical pathways related to neurotransmission or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (1S,2S)-1-Amino-1-(2,4-dimethylphenyl)propan-2-OL: The enantiomer of the compound with different stereochemistry.

    1-Amino-1-(2,4-dimethylphenyl)ethanol: A structurally similar compound with a different carbon backbone.

    1-Amino-1-(2,4-dimethylphenyl)propan-1-OL: A positional isomer with the amino group at a different position.

Uniqueness

(1R,2R)-1-Amino-1-(2,4-dimethylphenyl)propan-2-OL is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties compared to its similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

(1R,2R)-1-amino-1-(2,4-dimethylphenyl)propan-2-ol

InChI

InChI=1S/C11H17NO/c1-7-4-5-10(8(2)6-7)11(12)9(3)13/h4-6,9,11,13H,12H2,1-3H3/t9-,11+/m1/s1

InChI Key

QRRFXAGSYFYLJX-KOLCDFICSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)[C@H]([C@@H](C)O)N)C

Canonical SMILES

CC1=CC(=C(C=C1)C(C(C)O)N)C

Origin of Product

United States

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